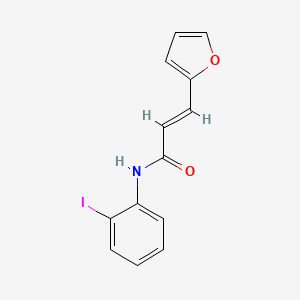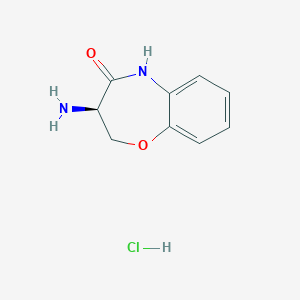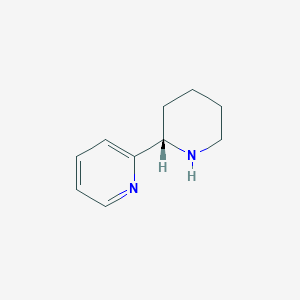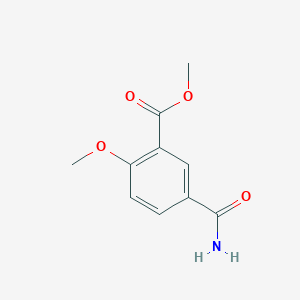
2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized from naturally occurring furanone compounds . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The compound “2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide” likely contains these structural elements, but specific structural details would require further analysis.Aplicaciones Científicas De Investigación
Anticancer Activity
Benzofuran derivatives have been shown to possess significant cell growth inhibitory effects on various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound may have similar therapeutic potentials due to its structural similarity.
Antibacterial and Antifungal Properties
Compounds with a benzofuran nucleus are known for their antibacterial and antifungal activities . This suggests that the compound could be explored for use in treating bacterial and fungal infections.
Anti-inflammatory and Analgesic Effects
Benzofuran derivatives exhibit anti-inflammatory and analgesic properties . The compound may also be beneficial in reducing inflammation and pain.
Antidepressant Potential
Some benzofuran compounds have been associated with antidepressant effects . Research into the specific compound could uncover its utility in mental health treatments.
Antioxidant Activity
The antioxidant properties of benzofuran derivatives make them candidates for combating oxidative stress-related diseases .
Anti-HIV and Anti-Tumor Activities
Benzofuran scaffolds possess diverse pharmaceutical activities including anti-HIV and anti-tumor effects . The compound could be investigated for these applications as well.
Mecanismo De Acción
While the specific mechanism of action for “2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide” is not mentioned in the retrieved sources, benzofuran compounds in general have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Direcciones Futuras
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . Therefore, “2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide”, being a benzofuran derivative, could be a subject of future research in drug development.
Propiedades
IUPAC Name |
2-[4-(1-benzofuran-2-carbonylamino)phenyl]-N-cyclopentyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c29-21(19-13-14-5-1-4-8-18(14)31-19)23-16-9-11-17(12-10-16)28-26-20(25-27-28)22(30)24-15-6-2-3-7-15/h1,4-5,8-13,15H,2-3,6-7H2,(H,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYPDSKUGURPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2932243.png)


![N-[(1R)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2932247.png)
![[2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2932248.png)


![N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2932252.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2932255.png)
![8-(3-Imidazolylpropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2932258.png)

![5-Methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2932261.png)